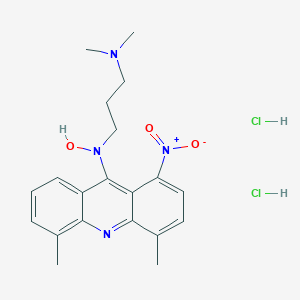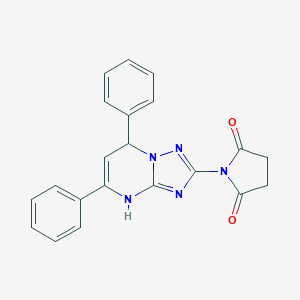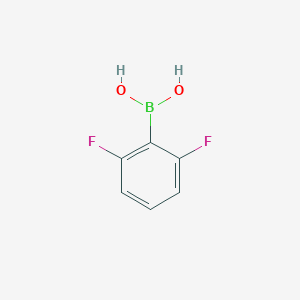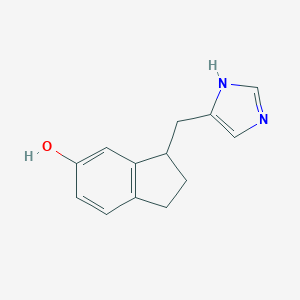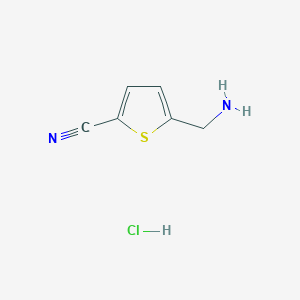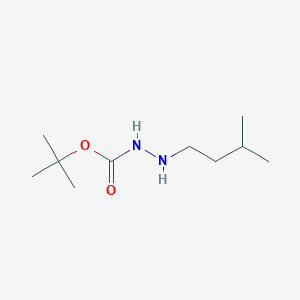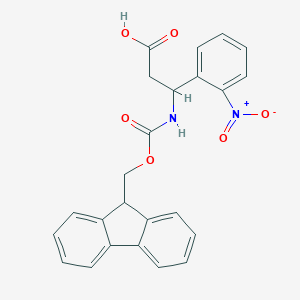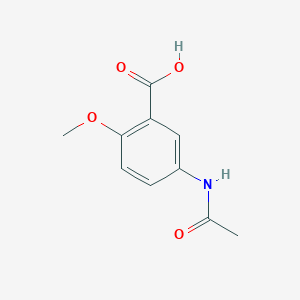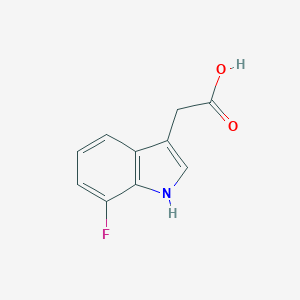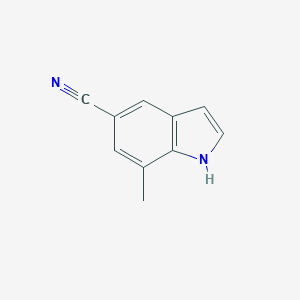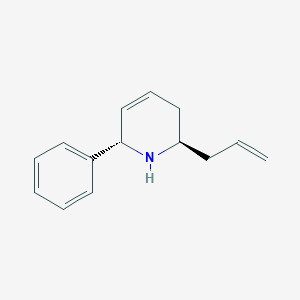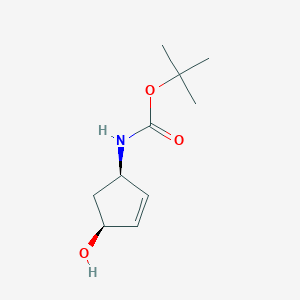
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several key steps including enantioselective synthesis, iodolactamization, and reactions with organometallics to yield protected hydroxylamines. For example, the efficient enantioselective synthesis of a structurally related compound using iodolactamization as a crucial step is highlighted in the literature (Campbell et al., 2009). Another study demonstrates the preparation of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides (Ober et al., 2004).
Molecular Structure Analysis
The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirms the relative substitution of the cyclopentane ring, which is crucial for its synthetic applications (Ober et al., 2004). This structural insight is vital for understanding the compound's reactivity and potential for further modifications.
Chemical Reactions and Properties
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate and its analogs undergo various chemical transformations, including reactions with organometallics to give protected hydroxylamines and further transformations to yield biologically active compounds (Guinchard et al., 2005). These reactions highlight the compound's versatility as a building block in organic synthesis.
Scientific Research Applications
-
Scientific Field: Biological Pathways of Siderophores
- Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . Tert-butyl compounds could potentially be used in the synthesis of siderophores.
- Methods of Application : The article discusses the diverse classifications and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results or Outcomes : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
Scientific Field: Organic Chemistry
- Application Summary : Tert-butyl group has been introduced into [1,2,4]triazino [5,6-b]indole and indolo [2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .
- Methods of Application : The introduction of a tert-butyl group was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
- Results or Outcomes : The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
-
Scientific Field: Biopharmaceuticals
-
Scientific Field: Organic Synthesis
- Application Summary : Tert-Butyl Nitrite (TBN) has been used in organic synthesis due to its unique structural feature and wide application .
- Methods of Application : TBN has been applied in various areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as a source of oxygen and nitrogen .
- Results or Outcomes : The mechanisms of these transformations have been briefly described .
-
Scientific Field: Organic Synthesis
- Application Summary : TBN has been utilized in other organic transformations, such as nitrogenation, nitrification, nitrosylation, multifunctionalization, nitrodecarbocyclization, nitro-aminoxylation and etc .
- Results or Outcomes : The specific results or outcomes were not detailed in the search results .
-
Scientific Field: Bioinformatics
-
Scientific Field: Organic Synthesis
- Application Summary : Tert-Butyl Nitrite (TBN) has been used in organic synthesis due to its unique structural feature and wide application .
- Methods of Application : TBN has been applied in various areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as a source of oxygen and nitrogen .
- Results or Outcomes : The mechanisms of these transformations have been briefly described .
-
Scientific Field: Organic Synthesis
- Application Summary : TBN has been utilized in other organic transformations, such as nitrogenation, nitrification, nitrosylation, multifunctionalization, nitrodecarbocyclization, nitro-aminoxylation and etc .
- Results or Outcomes : The specific results or outcomes were not detailed in the search results .
-
Scientific Field: Bioinformatics
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUTEZECIYOCW-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


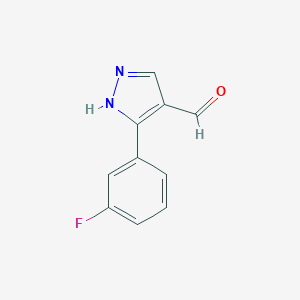
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)
